Gold(I) iodide (AuI) is a highly specialized, soft-donor inorganic halide utilized extensively as a precursor for advanced organogold catalysts and low-temperature gold deposition workflows . Characterized by its zigzag polymeric solid-state structure and a distinctively low thermal decomposition threshold of 120 °C, AuI offers unique lability compared to lighter gold halides . In procurement contexts, it is primarily sourced for its superior leaving-group ability in ligand exchange reactions, its capacity to facilitate challenging oxidative additions in Au(I)/Au(III) catalytic cycles, and its utility in synthesizing sterically demanding N-heterocyclic carbene (NHC) or phosphine gold complexes where chloride analogs fail .
Substituting Gold(I) iodide with more common alternatives like Gold(I) chloride (AuCl) or Gold(III) chloride (AuCl3) frequently results in synthetic bottlenecks or complete reaction failure [1]. The Au-Cl bond possesses a significantly higher dissociation energy than the Au-I bond, which severely limits its utility in mild halide abstraction and impedes oxidative insertion into stable C-C or C-X bonds [1]. Furthermore, lighter gold halides require substantially higher thermal budgets for decomposition (e.g., 289 °C for AuCl), rendering them incompatible with temperature-sensitive semiconductor substrates or low-temperature nanoparticle nucleation protocols . Consequently, using AuCl in place of AuI for redox catalysis or low-temperature metallization often yields unreacted starting materials or necessitates harsh, yield-reducing conditions [1].
In the synthesis of biscyclometalated gold(III) complexes via C-C bond activation, the choice of the gold(I) halide precursor dictates the viability of the oxidative insertion. Studies comparing the oxidative insertion into the four-membered ring of biphenylene demonstrate that Gold(I) iodide smoothly undergoes oxidative addition to yield the desired cyclometalated adducts [1]. In direct contrast, identical reactions utilizing Gold(I) chloride (AuCl) fail entirely due to the prohibitively high activation energy associated with the Au-Cl bond[1]. This establishes AuI as a mandatory precursor for accessing catalytically relevant gold(III) intermediates under mild conditions[1].
| Evidence Dimension | Oxidative insertion viability (C-C activation) |
| Target Compound Data | Successful cyclometalation (high yield) |
| Comparator Or Baseline | Gold(I) chloride (AuCl) (Reaction fails / no adduct formed) |
| Quantified Difference | Binary success vs. failure driven by halide leaving group lability |
| Conditions | Reaction with biphenylene derivatives under mild synthetic conditions |
Buyers synthesizing advanced gold(III) emitters or redox catalysts must procure AuI, as AuCl fundamentally fails to overcome the oxidative addition bottleneck.
For applications requiring the generation of pure metallic gold via thermal decomposition—such as chemical vapor deposition (CVD) or nanoparticle nucleation—the decomposition temperature of the precursor is a critical process parameter. Gold(I) iodide decomposes at approximately 120 °C . In contrast, Gold(I) chloride (AuCl) requires heating to 289 °C to achieve decomposition . This 169 °C reduction in thermal budget allows AuI to be utilized on highly temperature-sensitive flexible electronics, polymers, and delicate nanostructures where AuCl would induce thermal degradation of the substrate .
| Evidence Dimension | Thermal decomposition temperature |
| Target Compound Data | 120 °C |
| Comparator Or Baseline | Gold(I) chloride (AuCl) (289 °C) |
| Quantified Difference | 169 °C lower decomposition threshold |
| Conditions | Standard atmospheric pressure thermal decomposition |
Procurement for low-temperature metallization workflows should prioritize AuI to prevent thermal damage to sensitive substrates while ensuring complete conversion to pure gold.
Gold(I) iodide exhibits markedly superior catalytic efficiency in direct carbon-carbon bond forming reactions compared to lighter gold halides or stabilized phosphine-gold chlorides. In gold-catalyzed Sonogashira reactions between terminal alkynes and aryl halides, a catalyst loading of just 1 mol% AuI is sufficient to drive the cross-coupling to excellent yields [1]. Conversely, less Lewis acidic precursors like[Ph3PAuCl] are ineffective under identical conditions, and the use of AuCl3 or AuBr3 often leads to unwanted side reactions such as disulfide formation [2]. The unique lability and soft-donor compatibility of the iodide ligand in AuI facilitate the necessary dual activation pathways without requiring aggressive silver additives [1].
| Evidence Dimension | Catalytic efficacy in Sonogashira coupling |
| Target Compound Data | Excellent yields at 1 mol% catalyst loading |
| Comparator Or Baseline | [Ph3PAuCl] (ineffective) / AuCl3 (side product formation) |
| Quantified Difference | High target yield vs. reaction failure or side-reaction dominance |
| Conditions | 1 mol% catalyst loading, terminal alkynes with aryl iodides/bromides |
Process chemists can achieve high-yield C-C couplings with lower catalyst loadings and fewer silver additives by selecting AuI over standard AuCl-based precatalysts.
Due to its unique ability to undergo mild oxidative addition, Gold(I) iodide is the premier starting material for synthesizing biscyclometalated gold(III) complexes [1]. These complexes are highly sought after as efficient phosphorescent emitters in organic light-emitting diodes (OLEDs) and as active species in Au(I)/Au(III) redox catalysis, where AuCl precursors fail to react [1].
Exploiting its exceptionally low decomposition temperature of 120 °C, AuI is ideal for depositing high-purity gold films or nucleating gold nanoparticles on temperature-sensitive substrates. It is the preferred choice for flexible polymers or biological matrices where traditional precursors like AuCl (289 °C) would cause severe thermal damage .
Gold(I) iodide is highly effective in catalyzing Sonogashira and other C-C cross-coupling reactions at low catalyst loadings (1 mol%) [2]. Its use enables synthetic chemists to bypass the need for harsh exogenous oxidants or expensive silver salts typically required to activate AuCl-based catalysts, streamlining the procurement of catalytic reagents [2].
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